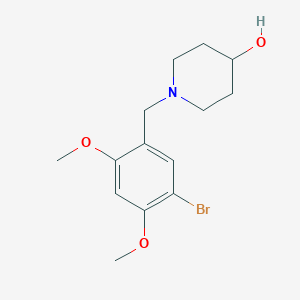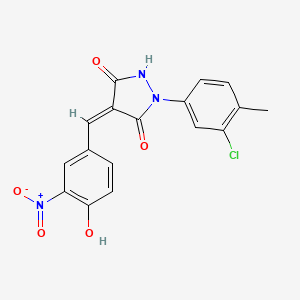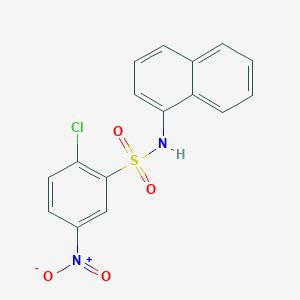
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. It is a potent and selective antagonist of the dopamine D3 receptor, making it a promising candidate for the treatment of various neurological disorders. In
Mechanism of Action
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol involves its selective antagonism of the dopamine D3 receptor. By blocking the activity of this receptor, 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in various neurological disorders.
Biochemical and physiological effects:
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has been shown to have several biochemical and physiological effects. Studies have shown that it can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in various neurological disorders. Additionally, it has been shown to have a high affinity for the dopamine D3 receptor, making it a promising candidate for the development of selective D3 receptor antagonists.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is its high affinity for the dopamine D3 receptor, making it a promising candidate for the development of selective D3 receptor antagonists. Additionally, its potent and selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological disorders. One of the limitations of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is its limited solubility in water, which can make it difficult to work with in some lab experiments.
Future Directions
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has several potential future directions for scientific research. One direction is the development of selective D3 receptor antagonists for the treatment of various neurological disorders. Another direction is the study of the role of the dopamine D3 receptor in drug addiction and the potential use of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol as a therapeutic agent for drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol and its potential therapeutic applications in various neurological disorders.
Synthesis Methods
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol involves a multi-step process. The first step involves the protection of the two phenolic hydroxyl groups of 2,4-dimethoxybenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield 2,4-dimethoxybenzyl TBDMS ether. The second step involves the bromination of the protected alcohol with N-bromosuccinimide (NBS) to yield 5-bromo-2,4-dimethoxybenzyl TBDMS ether. The third step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield 5-bromo-2,4-dimethoxybenzyl alcohol. The final step involves the coupling of the alcohol with 4-piperidinol hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to yield 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol.
Scientific Research Applications
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in these disorders.
properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-8-14(19-2)12(15)7-10(13)9-16-5-3-11(17)4-6-16/h7-8,11,17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTYSXGVMSMMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide](/img/structure/B5228698.png)
![4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol](/img/structure/B5228706.png)
![5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5228727.png)

![4-(4-bromophenyl)-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5228734.png)
![2,4-dichloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5228739.png)

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)

![2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5228766.png)


![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228795.png)
![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)